
N-(2,2-dimethoxyethyl)-N',N'-diethylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine is an organic compound with a complex structure that includes both amine and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine typically involves the reaction of ethylenediamine with 2-chloro-1,1-dimethoxyethane in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like 2-methoxyethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyethyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2-dimethoxyethyl)-N-methylamine: This compound shares the dimethoxyethyl group but has a simpler structure with only one amine group.
N-(2,2-dimethoxyethyl)-N-methylpiperidin-4-amine: Similar in structure but includes a piperidine ring, which can affect its chemical properties and applications.
Uniqueness
N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine is unique due to its combination of dimethoxyethyl and diethylamine groups, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C11H26N2O2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
N-(2,2-dimethoxyethyl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H26N2O2/c1-5-13(6-2)9-7-8-12-10-11(14-3)15-4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
UMYNYEKBVAMHQN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



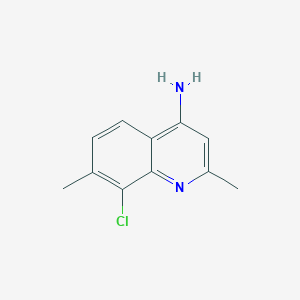
![1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene](/img/structure/B13880213.png)


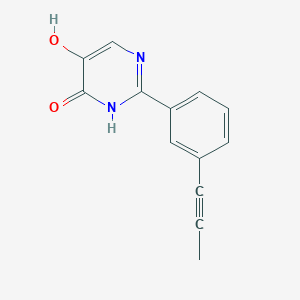
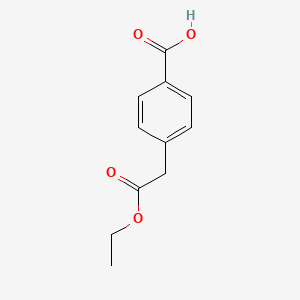
![4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid](/img/structure/B13880225.png)
![ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13880243.png)
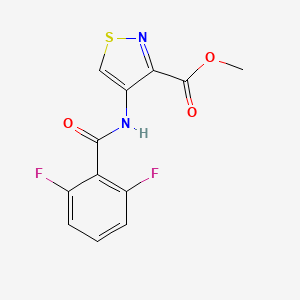
![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)
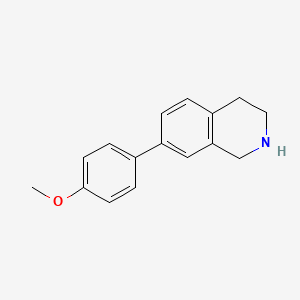

![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)
